molecular formula C18H17FOSi B12611976 (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-22-5

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone

Cat. No.: B12611976
CAS No.: 918442-22-5
M. Wt: 296.4 g/mol
InChI Key: XMHWPQKKORYJMC-UHFFFAOYSA-N
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Description

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is an organic compound that features a fluorophenyl group and a trimethylsilyl-ethynyl group attached to a phenylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of a fluorophenyl group with a trimethylsilyl-ethynyl group through a series of organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is unique due to the presence of both a fluorophenyl group and a trimethylsilyl-ethynyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

918442-22-5

Molecular Formula

C18H17FOSi

Molecular Weight

296.4 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(2-trimethylsilylethynyl)phenyl]methanone

InChI

InChI=1S/C18H17FOSi/c1-21(2,3)12-11-14-5-4-6-16(13-14)18(20)15-7-9-17(19)10-8-15/h4-10,13H,1-3H3

InChI Key

XMHWPQKKORYJMC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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